1H-Pyrazolo[3,4-C]pyridine-5-carboxaldehyde
Overview
Description
1H-Pyrazolo[3,4-C]pyridine-5-carboxaldehyde is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-C]pyridine-5-carboxaldehyde typically involves multistep processes. One common method includes the Friedlander condensation reaction, where an aminopyrazole reacts with a carbonyl compound under acidic or basic conditions . Another approach involves the cyclization of substituted pyridines with hydrazines, followed by formylation to introduce the aldehyde group . Industrial production methods often optimize these reactions for higher yields and purity, utilizing catalysts and controlled reaction environments .
Chemical Reactions Analysis
1H-Pyrazolo[3,4-C]pyridine-5-carboxaldehyde undergoes various chemical reactions, including:
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the type of reaction and the conditions employed.
Scientific Research Applications
1H-Pyrazolo[3,4-C]pyridine-5-carboxaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1H-Pyrazolo[3,4-C]pyridine-5-carboxaldehyde exerts its effects varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors, inhibiting their activity through competitive binding . The molecular pathways involved can include signal transduction pathways such as the Ras/Erk and PI3K/Akt pathways .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-C]pyridine-5-carboxaldehyde can be compared with other pyrazolopyridine derivatives, such as 1H-Pyrazolo[3,4-B]pyridine and 1H-Pyrazolo[4,3-C]pyridine . These compounds share similar structural features but differ in their substitution patterns and biological activities.
Properties
IUPAC Name |
1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-4-6-1-5-2-9-10-7(5)3-8-6/h1-4H,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDYVDHEUKAUEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CN=C1C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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